![molecular formula C20H14ClF2NOS B4848267 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide](/img/structure/B4848267.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide, also known as ML239, is a small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of benzamides and has been studied extensively for its mechanism of action and pharmacological properties.
Scientific Research Applications
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its efficacy against various cancer cell lines. It has also been studied for its potential use in treating Alzheimer's disease and has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to have anti-inflammatory properties and has been tested in animal models for its efficacy in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer properties, and 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide is believed to work through this mechanism. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. This is believed to be the mechanism through which 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide exerts its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be the mechanism through which it exerts its anticancer properties. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to increase the levels of acetylcholine in the brain, which is believed to be the mechanism through which it exerts its neuroprotective effects in Alzheimer's disease. 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. It has been shown to have anticancer and neuroprotective properties, which make it a promising therapeutic agent for various diseases. However, there are also limitations to using 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in lab experiments. It has not been tested extensively in humans, and its safety profile is not fully understood. It may also have off-target effects that could limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to test 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide in human clinical trials to determine its safety and efficacy in treating various diseases. Finally, research could focus on developing analogs of 4-{[(4-chlorophenyl)thio]methyl}-N-(2,6-difluorophenyl)benzamide that have improved pharmacological properties, such as increased potency or decreased toxicity.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2,6-difluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-15-8-10-16(11-9-15)26-12-13-4-6-14(7-5-13)20(25)24-19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZFDPCFBALJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,6-difluorophenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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